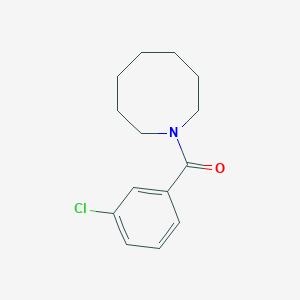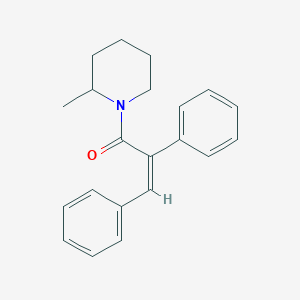![molecular formula C20H25N5O2 B5369587 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a quinoline derivative that possesses unique chemical properties that make it suitable for use in scientific research.
作用机制
The exact mechanism of action of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline is not fully understood, but it is believed to act by binding to specific receptors or enzymes, thereby modulating their activity. This compound has been found to bind to the DNA of cancer cells, leading to cell death. It has also been found to inhibit the activity of certain enzymes, leading to the accumulation of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and to exhibit antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the main advantages of using 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in lab experiments is its high purity and stability, which ensures accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the use of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in scientific research. One potential application is in the development of new drugs for the treatment of cancer and Alzheimer's disease. This compound has also been shown to exhibit antimicrobial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成方法
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline can be synthesized through a multistep process that involves the reaction of 2-chloroquinoline with 1,2-bis(4-methylpiperazin-1-yl)ethane and triethylamine. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized for high yield and purity and has been used in several studies.
科学研究应用
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-10-12-24(13-11-23)20(27)18-14-21-8-9-25(18)19(26)17-7-6-15-4-2-3-5-16(15)22-17/h2-7,18,21H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAUMELNQYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)

![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)